6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione
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Overview
Description
TZP 101, also known as ulimorelin, is a synthetic, selective ghrelin receptor agonist. It is a macrocyclic peptidomimetic compound that has been studied for its potential to enhance gastrointestinal motility. Unlike many related drugs, ulimorelin has little or no effect on growth hormone release in rats but does stimulate growth hormone release in humans .
Preparation Methods
The synthesis of TZP 101 involves several steps, including the formation of a macrocyclic structure. The synthetic route typically includes the cyclization of a linear peptide precursor, followed by modifications to introduce specific functional groups. Industrial production methods for TZP 101 are not extensively documented, but they likely involve large-scale peptide synthesis techniques, purification processes, and stringent quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
TZP 101 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying ghrelin receptor agonists and their interactions with receptors.
Biology: TZP 101 is used to investigate the physiological effects of ghrelin receptor activation, including its impact on gastrointestinal motility.
Mechanism of Action
TZP 101 exerts its effects by selectively binding to and activating the ghrelin/growth hormone secretagogue receptor (GHSR-1a). This activation stimulates gastrointestinal motility by enhancing the contractility of smooth muscles in the gastrointestinal tract. The molecular targets involved include the ghrelin receptor and downstream signaling pathways that regulate muscle contraction and motility .
Comparison with Similar Compounds
TZP 101 is unique among ghrelin receptor agonists due to its selective action and minimal impact on growth hormone release in rats. Similar compounds include:
Ghrelin: The natural ligand for the ghrelin receptor, which has broader physiological effects, including stimulating appetite and growth hormone release.
TZP 101’s specificity and selective action make it a valuable tool for studying ghrelin receptor functions and developing targeted therapies for gastrointestinal disorders.
Properties
IUPAC Name |
6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYPAJVJMXQXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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